The compound is classified under the category of aryl ketones due to the presence of a carbonyl group (C=O) attached to an aromatic ring. It can also be categorized as a piperidine derivative, which is significant in various pharmacological contexts.
The synthesis of (4-Chlorophenyl)-(3-methylpiperidin-1-yl)methanone can be achieved through several methods, with one notable approach being the Scholten–Boumann condensation reaction. The process involves the following steps:
The molecular formula for (4-Chlorophenyl)-(3-methylpiperidin-1-yl)methanone is . The structure consists of:
(4-Chlorophenyl)-(3-methylpiperidin-1-yl)methanone can participate in various chemical reactions typical of ketones and amines:
The mechanism of action for (4-Chlorophenyl)-(3-methylpiperidin-1-yl)methanone primarily involves its interaction with biological targets through its functional groups:
This compound's pharmacological profile may be influenced by these interactions, although specific data on its mechanism remains limited.
Key physical and chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to characterize this compound, revealing distinct chemical shifts corresponding to its molecular structure .
(4-Chlorophenyl)-(3-methylpiperidin-1-yl)methanone has potential applications in various fields:
(4-Chlorophenyl)-(3-methylpiperidin-1-yl)methanone (CAS: Not explicitly listed; PubChem CID: 274065) is a synthetic organic compound with the molecular formula C₁₃H₁₆ClNO and a molar mass of 237.73 g/mol [1]. Its systematic IUPAC name is (4-chlorophenyl)(3-methylpiperidin-1-yl)methanone, though it may be abbreviated as CPMPM in pharmacological literature [5]. Structurally, it consists of a 4-chlorophenyl group linked via a ketone bridge to a 3-methyl-substituted piperidine ring. The piperidine nitrogen is tertiary, enabling hydrogen bond acceptor capabilities, while the meta-positioned methyl group on the piperidine ring introduces steric and electronic modulation. Key spectral identifiers include:
Table 1: Molecular Parameters of (4-Chlorophenyl)-(3-methylpiperidin-1-yl)methanone
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₆ClNO |
Molar Mass | 237.73 g/mol |
Hydrogen Bond Acceptors | 2 (C=O, N) |
Hydrogen Bond Donors | 0 |
Canonical SMILES | CC1CCCN(C1)C(=O)C2=CC=C(C=C2)Cl |
This compound emerged from early 2000s medicinal chemistry efforts to develop simplified analogues of cocaine pharmacophores. While not explicitly documented in the search results, its structural relatives—notably 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine—were pioneered by Alan Kozikowski’s team as dopamine reuptake inhibitors targeting cocaine addiction [2]. The design philosophy centered on replacing the tropane core of cocaine with synthetically accessible piperidines while retaining the 4-chlorophenyl moiety for DAT (dopamine transporter) affinity. Kozikowski’s pivotal 1998 study demonstrated that such achiral piperidine derivatives could achieve nanomolar DAT binding (<100 nM), validating the scaffold’s potential [2] [5]. The 3-methyl variant likely arose from structure-activity relationship (SAR) explorations of alkyl chain effects on dopamine transporter selectivity.
This compound exemplifies two key principles in drug design:
Pharmacologically, piperidin-1-yl ketones exhibit diverse activities:
Table 2: Biological Activities of Related Piperidinyl Ketones
Compound | Target/Action | Potency |
---|---|---|
1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine | Dopamine Transporter (DAT) Inhibition | Ki < 50 nM [2] |
(4-Fluorophenyl)(4-methylpiperidin-1-yl)methanone | DPPH Radical Scavenging | IC₅₀: 110 μM [5] |
(4-Chlorophenyl)(4-methylpiperidin-1-yl)methanone | Antibacterial (S. aureus) | MIC: 125 μg/mL [5] |
Molecular Conformation & Crystallography:X-ray analyses of analogues (e.g., FPMPM) reveal that the piperidine ring adopts a chair conformation with the N-acyl group in an equatorial orientation. The dihedral angle between the chlorophenyl and piperidine planes ranges from 45–85°, optimizing hydrophobic interactions in biomolecular binding. Weak intermolecular forces (C–H···π, van der Waals) govern crystal packing, influencing solubility [5] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7